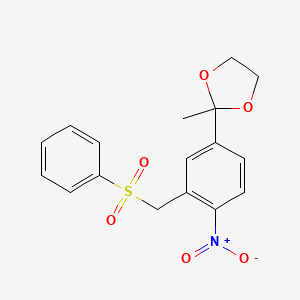
4-Fluoro-2-iodobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClFIO2S and its molecular weight is 320.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activating Hydroxyl Groups for Biological Attachment
One application involves the activation of hydroxyl groups on polymeric carriers using related compounds such as 4-fluorobenzenesulfonyl chloride. This activation allows for the covalent attachment of biologicals (e.g., enzymes, antibodies) to solid supports like functionalized polystyrene microspheres and Sepharose beads. This method facilitates the bioselective separation of cells and tumor cells from various mediums, demonstrating potential therapeutic applications (Chang et al., 1992).
Synthesis and Characterization of Complexes
The synthesis of new platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide has been reported. These complexes have been characterized by crystallography, showcasing their potential in catalytic and material science applications (Amim et al., 2008).
Electrochemical Fluorination
Research also includes the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene, demonstrating a method for the efficient synthesis of fluorinated compounds. This process allows for the recyclable use of iodobenzene derivative, highlighting its utility in synthetic chemistry (Sawamura et al., 2010).
Catalytic Reactions
Another application is found in the Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes. This method, under photochemical conditions, yields α-chloro-β-fluoroalkylcarbonyl products, showcasing a pathway for introducing fluoroalkyl groups into organic molecules (Tang & Dolbier, 2015).
Fluorescent Probing and Detection
Fluorogenic probes for sensitive detection in biochemical applications have been developed using derivatives of 4-fluorobenzenesulfonyl chloride. These probes enable the detection of biological molecules such as captopril, showcasing the compound's role in developing diagnostic and analytical tools (Wang et al., 2009).
Mécanisme D'action
Target of Action
4-Fluoro-2-iodobenzenesulfonyl chloride is primarily used in the field of organic synthesis, serving as a reagent in various chemical reactions . It doesn’t have a specific biological target but interacts with other organic compounds to form new substances.
Mode of Action
The compound is known for its role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, this compound can act as an electrophile, reacting with organoboron compounds under the influence of a palladium catalyst .
Result of Action
The result of this compound’s action is the formation of new organic compounds. It’s used in the synthesis of various pharmaceuticals and other organic compounds . The exact molecular and cellular effects would depend on the specific compounds it’s used to create.
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which are important for synthesis
Cellular Effects
Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
It is known that reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that these effects can occur on timescales ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that reactions at the benzylic position are very important for synthesis .
Transport and Distribution
Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions .
Subcellular Localization
It is known that reactions at the benzylic position are very important for synthesis .
Propriétés
IUPAC Name |
4-fluoro-2-iodobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXTJSZNIPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)
![[1-(Triazol-2-yl)cyclopropyl]methanamine](/img/structure/B2524536.png)




![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)


![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
